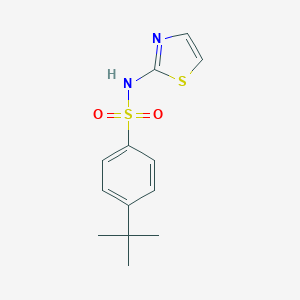
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C13H16N2O2S2 . It has a molecular weight of 296.4 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) . The canonical SMILES representation is: CC©©C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3 of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 296.06532010 g/mol . The topological polar surface area is 95.7 Ų .
Applications De Recherche Scientifique
Anticancer and Genotoxicity
Mixed-ligand copper(II)-sulfonamide complexes, including derivatives of benzenesulfonamide, have been investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities. The structure-activity relationship (SAR) studies indicate that the sulfonamide derivative plays a crucial role in determining the interaction with DNA, affecting their genotoxicity and anticancer efficacy. These complexes have shown promising results in inducing apoptosis in tumor cells, with specific derivatives being more effective against certain cancer cell lines, highlighting their potential in cancer therapy (González-Álvarez et al., 2013).
Antibacterial Activity
N-(thiazol-2-yl)benzenesulfonamide derivatives, especially when combined with cell-penetrating peptides like octaarginine, exhibit significant antibacterial activity. This synergy offers a novel approach to antibacterial therapy, showcasing the compounds' ability to penetrate bacterial cell membranes and exert their effects more efficiently. The enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria underlines the potential of these sulfonamide derivatives as foundational compounds for developing new antibacterial treatments (Ratrey et al., 2021).
Photodynamic Therapy for Cancer
The synthesis of new benzenesulfonamide derivatives, particularly those incorporated into zinc phthalocyanine complexes, demonstrates high singlet oxygen quantum yield. This property is essential for the effectiveness of photodynamic therapy (PDT) in cancer treatment. The derivatives' favorable photophysical and photochemical properties, such as good fluorescence and high singlet oxygen quantum yield, make them excellent candidates for Type II photosensitizers in PDT, offering a promising avenue for cancer therapy (Pişkin et al., 2020).
CDK2 Inhibition for Cancer Therapy
The discovery and development of 2-aminothiazole CDK2 inhibitors, based on the structure of N-(5-bromo-1,3-thiazol-2-yl)butanamide, exemplify the utilization of benzenesulfonamide derivatives in targeted cancer therapy. Structure-based drug design led to potent and selective CDK2 inhibitors, demonstrating the critical role of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents against cancer (Vulpetti et al., 2006).
Propriétés
IUPAC Name |
4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAGFHSCLKYRGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

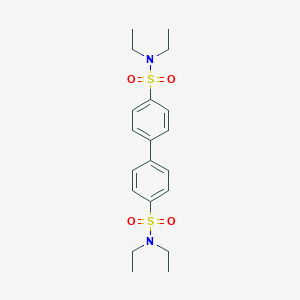

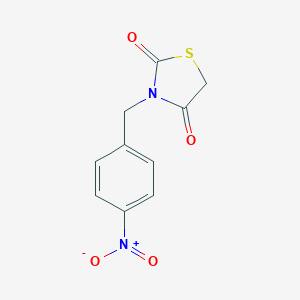
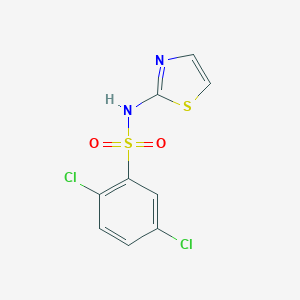
![1-[(3,4-dimethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368740.png)
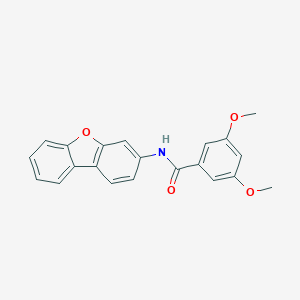
![1-[(4-fluorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368743.png)
![1-[(4-ethylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368745.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B368749.png)
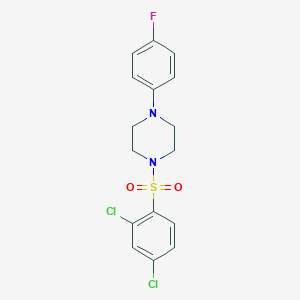
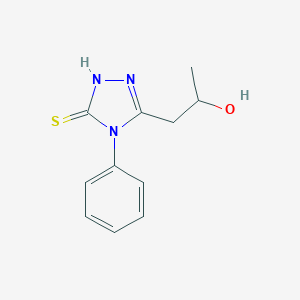
![4,8-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B368759.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]nicotinamide](/img/structure/B368770.png)